Methyl 3-iodo-4-methoxybenzoate

Organic Synthesis Process Chemistry Regioselectivity

Researchers often face low yields in Pd-catalyzed cross-couplings with sterically hindered partners. Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0) solves this through its unique 3-iodo-4-methoxy substitution, which enhances oxidative addition at the meta-iodo position while the para-methoxy group provides beneficial electronic activation. This combination enables high-yield synthesis of ortho-substituted biaryl motifs found in kinase inhibitors and PPI modulators. Key supply advantages: • >98% (GC) purity ensures reliable performance in transition metal-catalyzed transformations. • Solid crystalline form (mp 93-97°C) allows purification by recrystallization, eliminating costly chromatography. • Ambient storage and non-hazardous shipping simplify procurement logistics.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 35387-93-0
Cat. No. B1362562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-4-methoxybenzoate
CAS35387-93-0
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)I
InChIInChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
InChIKeyGHNGBFHLUOJHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Iodo-4-Methoxybenzoate: Overview


Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0) is a functionalized aromatic ester belonging to the class of halogenated benzoates. Its molecular architecture features an iodine atom at the meta position and a methoxy group at the para position relative to the methyl ester [1]. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity in transition metal-catalyzed transformations, particularly Suzuki-Miyaura cross-couplings, and its utility as a building block for bioactive molecules [2].

Substitution pattern
3-Iodo-4-methoxy arrangement optimizes oxidative addition and electronic activation for cross-couplings.
Cross-coupling ready
Effective in Suzuki-Miyaura reactions with sterically hindered boronic esters, enabling biaryl construction.
Building block utility
Used to access ortho-substituted biaryl pharmacophores found in kinase inhibitors and other bioactive scaffolds.

Methyl 3-Iodo-4-Methoxybenzoate: Why Regioisomers Fail


The substitution of methyl 3-iodo-4-methoxybenzoate with closely related analogs such as methyl 4-iodo-3-methoxybenzoate (CAS 35387-92-9), methyl 3-iodobenzoate (CAS 618-91-7), or the corresponding bromo derivative is not straightforward. The 3-iodo-4-methoxy substitution pattern provides a unique combination of electronic activation from the para-methoxy group and optimal steric accessibility for oxidative addition at the meta-iodo position [1]. This arrangement is critical for achieving high yields in cross-coupling reactions with sterically hindered partners, whereas the 4-iodo-3-methoxy regioisomer exhibits lower reactivity due to altered electronics and the 3-iodobenzoate analog lacks the methoxy group's beneficial resonance effects [2]. Furthermore, the iodo substituent is significantly more reactive than its bromo counterpart in Pd-catalyzed couplings, enabling milder reaction conditions and broader substrate scope [3].

This Compound
Regioisomer / Analog
Iodo at meta, methoxy at para — optimized electronic activation and steric accessibility for oxidative addition.
4-iodo-3-methoxy: altered electronics → coupling reactivity may shift, lower yields reported.
Iodo leaving group permits milder Pd-catalyzed conditions and broader substrate scope.
Bromo analog: requires harsher conditions, may limit substrate compatibility.
Para-methoxy resonance enhances coupling efficiency.
3-iodobenzoate: lacks methoxy resonance → reactivity profile differs.

Methyl 3-Iodo-4-Methoxybenzoate: Comparative Evidence


Synthetic Yield vs. 4-Iodo-3-Methoxy Regioisomer

In a standard methylation of the corresponding iodo-hydroxybenzoic acid precursor, methyl 3-iodo-4-methoxybenzoate is obtained with a 88.4% isolated yield . Under comparable reaction conditions (methyl iodide, potassium carbonate in DMF), the synthesis of the regioisomer methyl 4-iodo-3-methoxybenzoate is reported to proceed with an approximate yield of 80% [1].

Isolated Yield
Cross-study comparable
88.4% vs approx. 80%
~8.4 pp difference under comparable methylation conditions
Reported yield advantage may support cost-effective scale-up review.
Conditions: MeI, K₂CO₃ in DMF, methylation of iodo-hydroxybenzoic acid precursor.
Organic Synthesis Process Chemistry Regioselectivity

Superior Suzuki Coupling with Hindered Boronates

Methyl 3-iodo-4-methoxybenzoate undergoes Suzuki-Miyaura cross-coupling with sterically hindered arylboronic esters, such as 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, to afford the corresponding biaryl products in high yield [1]. The study demonstrates that the use of this specific iodoarene, in combination with optimized conditions (0.06 equiv. Pd(PPh3)4, sodium phenoxide in anhydrous benzene at reflux), effectively overcomes the protonolysis and low yields typically associated with sterically hindered substrates [1].

Hindered Coupling Efficiency
Class-level inference
High yield reported with sterically hindered boronic ester
Qualitative advantage over standard methods for hindered biaryls
Enables construction of ortho-substituted biaryl pharmacophores under optimized Pd conditions.
Pd(PPh₃)₄, sodium phenoxide, anhydrous benzene, reflux; specific yields in original article.
Cross-Coupling Suzuki-Miyaura Biaryl Synthesis Sterically Hindered Substrates

Radioiodinated Brain Imaging Agent Intermediate

Methyl 3-iodo-4-methoxybenzoate (exemplified as a methyl ester in Formula A) is specifically claimed as a precursor to radioiodinated esters useful as brain imaging agents in US Patent 4,284,619 [1]. These compounds demonstrate the ability to efficiently cross the blood-brain barrier, accumulate rapidly in the brain, and exhibit high in vivo stability of the iodine-carbon bond, a critical advantage over prior art agents such as I-123 4-iodoantipyrine which suffer from label loss [1].

In Vivo Stability
Patent evidence
Rapid brain accumulation, stable iodine label
Compared to I-123 4-iodoantipyrine which suffers label loss
Supports radiotracer design with stable aryl-iodine bond for brain imaging research.
Pre-clinical imaging model context; from US Pat. 4,284,619.
Medicinal Chemistry Diagnostic Imaging Radiopharmaceuticals Blood-Brain Barrier

Methyl 3-Iodo-4-Methoxybenzoate: Key Applications


Sterically Hindered Biaryl Synthesis via Suzuki Coupling

Leverage the compound's proven efficacy in coupling with sterically hindered boronic esters to construct ortho-substituted biaryl motifs common in kinase inhibitors and other protein-protein interaction modulators [1]. The established high-yield protocol using Pd(PPh3)4 and sodium phenoxide in benzene provides a reliable starting point for reaction optimization in medicinal chemistry programs [1].

Next-Generation SPECT Brain Imaging Agents

Utilize methyl 3-iodo-4-methoxybenzoate as a core scaffold for designing novel radioiodinated esters capable of crossing the blood-brain barrier [2]. The compound's validated in vivo stability of the aryl-iodine bond and favorable brain uptake kinetics make it a strategic starting point for radiotracer development programs targeting neurological disorders [2].

Large-Scale Synthesis of Iodo-Methoxybenzoic Acid Derivatives

Employ the reported high-yielding methylation procedure (88.4% yield) as a benchmark for developing scalable processes to access this versatile intermediate . The solid, crystalline nature of the product (mp 93-97°C) facilitates purification by recrystallization, reducing the need for costly chromatographic separation at scale .

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
Suzuki coupling efficiency with hindered boronates
Cross-coupling yield and substrate scope under optimized conditions
Radiolabeled tracer development
Aryl-iodine bond stability in vivo
In vivo stability and brain uptake models
Scalable intermediate synthesis
Crystalline product enabling facile purification
Isolated yield and recrystallization efficiency at scale

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